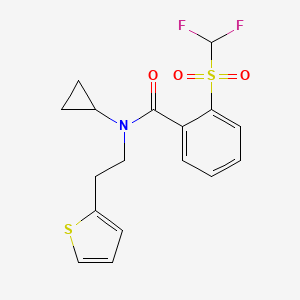

N-cyclopropyl-2-((difluoromethyl)sulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-(difluoromethylsulfonyl)-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO3S2/c18-17(19)25(22,23)15-6-2-1-5-14(15)16(21)20(12-7-8-12)10-9-13-4-3-11-24-13/h1-6,11-12,17H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLJVNWBVNRQKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-2-((difluoromethyl)sulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by the presence of a cyclopropyl group, difluoromethyl sulfonyl moiety, and a thiophene ring, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug discovery.

- Molecular Formula : C17H17F2NO3S2

- Molecular Weight : 385.44 g/mol

- Purity : Typically 95% .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl group in this compound may interact with various enzymes, potentially acting as an inhibitor in metabolic pathways.

- Receptor Modulation : The thiophene moiety could facilitate interactions with specific receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives featuring similar functional groups have shown significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in comparative studies .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are hypothesized to arise from its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Similar compounds have been shown to reduce levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting a potential for therapeutic use in inflammatory diseases .

Antimicrobial Activity

Preliminary evaluations indicate that this compound exhibits antimicrobial properties against both bacterial and fungal strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes essential for microbial survival .

Study 1: Antitumor Efficacy

A recent study evaluated the cytotoxic effects of N-cyclopropyl derivatives on MCF-7 breast cancer cells. The results indicated that modifications in the benzamide structure significantly enhanced cytotoxicity compared to unmodified analogs. The compound demonstrated an IC50 value indicative of potent antitumor activity .

Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory potential of similar sulfonamide compounds reported a significant reduction in inflammatory markers in vitro. These findings support the hypothesis that this compound may share these beneficial properties .

Data Table: Summary of Biological Activities

Scientific Research Applications

Therapeutic Applications

-

Anticancer Activity

- The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of thiophene compounds can inhibit tumor growth by targeting specific cancer cell pathways. For instance, research indicates that sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that N-cyclopropyl-2-((difluoromethyl)sulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide may share similar properties .

-

Neurological Disorders

- There is emerging evidence that compounds with a thiophene structure can modulate neurotransmitter systems, making them candidates for treating neurological disorders such as anxiety and depression. The unique structure of the compound may enhance its ability to cross the blood-brain barrier, thus increasing its efficacy in neurological applications .

- Inflammatory Diseases

Synthesis and Mechanism of Action

The synthesis of this compound can be achieved through various methodologies, typically involving the reaction of difluoromethyl sulfone with thiophene derivatives and cyclopropyl amines. The mechanism involves nucleophilic attack on the electrophilic sulfone group, leading to the formation of the desired amide bond.

Case Studies

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Substituent Impact on Properties

- Thiophene vs. Chlorophenyl/Pyrazine : The thiophen-2-yl ethyl group in the target compound enhances π-π stacking and lipophilicity compared to the 4-chlorophenyl group in ’s fungicide or the pyrazine ring in ’s derivative. This may improve membrane permeability in plant pathogens .

- Difluoromethyl Sulfonyl vs.

- Cyclopropylamine vs.

Research Implications and Gaps

While the target compound’s exact bioactivity remains uncharacterized, its structural analogs demonstrate potent agrochemical properties. Further studies should focus on:

Synthesis Optimization : Scaling up via cyclopropylamine coupling, as in .

Comparative Stability Studies : Assessing hydrolytic stability of the difluoromethyl sulfonyl group versus conventional sulfonamides .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-cyclopropyl-2-((difluoromethyl)sulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide, and how can side reactions be minimized?

Methodological Answer: The synthesis involves a multi-step approach:

- Step 1 : Sulfonylation of the benzamide precursor using difluoromethylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfonyl group.

- Step 2 : N-alkylation with 2-(thiophen-2-yl)ethyl bromide in the presence of a base like K₂CO₃ in DMF at 60–80°C.

- Step 3 : Cyclopropane ring introduction via nucleophilic substitution using cyclopropylamine in THF under reflux.

Q. Minimizing Side Reactions :

- Use inert atmosphere (N₂/Ar) to prevent oxidation of the thiophene moiety.

- Employ stoichiometric control to avoid over-sulfonylation.

- Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points, as demonstrated in analogous benzamide syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for cyclopropyl protons as a multiplet (δ 0.5–1.5 ppm) and thiophene protons (δ 6.5–7.5 ppm).

- ¹³C NMR : The sulfonyl group (SO₂CF₂H) appears at δ 110–120 ppm (CF₂) and δ 45–55 ppm (S-connected carbon).

- IR Spectroscopy : Confirm sulfonyl group via strong S=O stretches at 1350–1300 cm⁻¹ and 1170–1120 cm⁻¹.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with accurate mass matching theoretical calculations.

Validation : Cross-reference spectral data with structurally similar compounds, such as fluorinated benzamides analyzed in .

Q. What purification strategies are recommended to isolate high-purity samples of this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate polar byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles.

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) for final polishing, as described for sulfonamide derivatives in .

Advanced Research Questions

Q. How can dynamic rotational isomerism in the sulfonyl group complicate NMR interpretation, and what strategies resolve this?

Methodological Answer:

- Challenge : The sulfonyl group’s rotational freedom creates averaged NMR signals, obscuring stereochemical details.

- Resolution :

- Use low-temperature NMR (e.g., 150 K) to slow rotation and split signals, as applied in X-ray/NMR studies of fluorinated benzamides .

- Compare experimental data with DFT-calculated chemical shifts for possible conformers .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the sulfonyl and thiophene moieties as potential pharmacophores.

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.

- QM/MM : Combine quantum mechanics (e.g., B3LYP/6-31G*) and molecular mechanics to study electronic interactions, as validated in studies of fluorinated ligands .

Q. How can researchers address discrepancies between spectroscopic data and X-ray crystallography results?

Methodological Answer:

- Scenario : NMR suggests a single conformer, but X-ray reveals multiple crystal-packing motifs.

- Approach :

- Perform variable-temperature XRD to correlate thermal motion with rotational states .

- Use solid-state NMR to bridge solution and crystal-phase data, as shown in benzamide crystallography studies .

Q. What in vitro assays are recommended to evaluate the compound’s biological activity, and how should controls be designed?

Methodological Answer:

- Assay Selection :

- Enzyme inhibition (e.g., fluorescence-based assays for sulfonamide-targeted enzymes like carbonic anhydrase).

- Cell viability (MTT assay) to assess cytotoxicity.

- Controls :

- Include a known inhibitor (e.g., acetazolamide for carbonic anhydrase) and a vehicle control (DMSO <0.1%).

- Validate results with dose-response curves (IC₅₀ calculation), referencing fluorinated benzamide bioactivity protocols .

Q. What formulation strategies mitigate solubility challenges for in vivo studies?

Methodological Answer:

- Solubility Enhancement :

- Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin inclusion complexes.

- Prepare nanoemulsions via high-pressure homogenization.

- Validation : Measure solubility via shake-flask method and confirm stability via HPLC, as detailed in solubility studies of sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.